REACTION_CXSMILES
|
C(O[C:10]1[CH:19]=[C:18]2[C:13]([CH:14]=[CH:15][C:16]([OH:20])=[CH:17]2)=[CH:12][CH:11]=1)CCCCCCC>C1C2C(=CC=CC=2)C=CC=1O.C(Cl)(Cl)(Cl)Cl>[CH:11]1[CH:12]=[C:13]2[CH:14]=[CH:15][C:16]([OH:20])=[C:17]([C:17]3[C:18]4[C:13](=[CH:12][CH:11]=[CH:10][CH:19]=4)[CH:14]=[CH:15][C:16]=3[OH:20])[C:18]2=[CH:19][CH:10]=1
|
Name
|
7-octyloxy-2-naphthol
|
Quantity
|
54 mg
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC)OC1=CC=C2C=CC(=CC2=C1)O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
12.2 mg
|
Type
|
catalyst
|
Smiles
|
C1=C(C=CC2=CC=CC=C12)O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
The solution was stirred for 10 min under an oxygen atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A reaction flask described in example 9
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at 0° C. until the reaction
|
Type
|
CONCENTRATION
|
Details
|
The crude mixture was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography (Ethyl acetate/Petroleum ether=⅓)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(O[C:10]1[CH:19]=[C:18]2[C:13]([CH:14]=[CH:15][C:16]([OH:20])=[CH:17]2)=[CH:12][CH:11]=1)CCCCCCC>C1C2C(=CC=CC=2)C=CC=1O.C(Cl)(Cl)(Cl)Cl>[CH:11]1[CH:12]=[C:13]2[CH:14]=[CH:15][C:16]([OH:20])=[C:17]([C:17]3[C:18]4[C:13](=[CH:12][CH:11]=[CH:10][CH:19]=4)[CH:14]=[CH:15][C:16]=3[OH:20])[C:18]2=[CH:19][CH:10]=1
|
Name
|
7-octyloxy-2-naphthol
|
Quantity
|
54 mg
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC)OC1=CC=C2C=CC(=CC2=C1)O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
12.2 mg
|
Type
|
catalyst
|
Smiles
|
C1=C(C=CC2=CC=CC=C12)O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
The solution was stirred for 10 min under an oxygen atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A reaction flask described in example 9
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at 0° C. until the reaction
|
Type
|
CONCENTRATION
|
Details
|
The crude mixture was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography (Ethyl acetate/Petroleum ether=⅓)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |